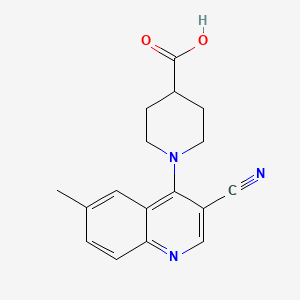

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-2-3-15-14(8-11)16(13(9-18)10-19-15)20-6-4-12(5-7-20)17(21)22/h2-3,8,10,12H,4-7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKJZFDVPJQFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyano and methyl groups. The piperidine ring is then attached through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Analyse Des Réactions Chimiques

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Cyclization: This reaction can form new ring structures, potentially leading to novel derivatives

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid exhibits a variety of biological activities that make it a candidate for drug development:

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of quinoline compounds, including this compound, have shown promising anticancer properties. They have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, compounds based on similar scaffolds have exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

-

Enzyme Interaction :

- The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these enzymes. Such interactions are critical for developing therapeutic agents targeting metabolic diseases.

- Receptor Modulation :

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating the anticancer activity of various quinoline derivatives, including those related to this compound. The results showed that certain derivatives were effective against cancer cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition highlighted the ability of compounds similar to this compound to inhibit specific enzymes involved in cancer metabolism. The binding affinity and specificity were studied using molecular docking techniques, revealing promising interactions that could lead to the development of new therapeutic agents targeting metabolic pathways in cancer cells .

Mécanisme D'action

The mechanism by which 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Quinoline core: A bicyclic aromatic system known for strong π-π interactions and bioactivity.

- Substituents: The electron-withdrawing cyano group at position 3 may enhance electrophilic reactivity and influence the acidity of the carboxylic acid. The methyl group at position 6 contributes steric bulk and lipophilicity.

- Piperidine-4-carboxylic acid : A flexible six-membered ring with a carboxylic acid group, enabling hydrogen bonding and salt formation.

While direct data on synthesis, solubility, or bioactivity are unavailable in the provided evidence, analogs (e.g., quinolone antibiotics in ) suggest synthetic routes involving nucleophilic substitution or coupling reactions between activated heterocycles and piperidine derivatives .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs sharing the piperidine-4-carboxylic acid moiety attached to diverse heterocycles:

*Inferred molecular formulas based on structural analysis.

Key Observations :

- Core Heterocycle Impact: Quinoline (target compound): Larger aromatic system than pyrazine/pyridazine, favoring interactions with hydrophobic protein pockets. Thienopyrimidine (): Sulfur atom may improve metabolic stability but reduce solubility.

- Substituent Effects: The cyano group in the target compound is more polar than methyl or ethyl groups, likely reducing logP compared to analogs like or 6. Methylphenyl () introduces steric hindrance, which could limit membrane permeability but enhance target specificity.

Activité Biologique

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid (CAS Number: 1217180-17-0) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₇H₁₇N₃O₂, with a molecular weight of approximately 295.34 g/mol. The compound features a piperidine ring linked to a quinoline derivative, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it inhibits various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma). The compound demonstrated an IC50 range of 7.7–14.2 µg/ml against these cell lines, comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression. It has been suggested that the compound may inhibit key enzymes or receptors associated with tumor growth and proliferation. For instance, molecular docking studies indicate potential binding with epidermal growth factor receptor (EGFR) kinases, which play a critical role in cell signaling pathways related to cancer .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuropharmacological effects. The structural similarity to other piperidine derivatives indicates potential applications in treating neurological disorders. Binding studies with neurotransmitter receptors are ongoing to explore these possibilities further.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of quinoline-based compounds, including the target compound. The synthesized compounds were evaluated for their anticancer activity using MTT assays, confirming the efficacy of the target compound against specific cancer cell lines .

- Inhibition Studies : Further investigations into the inhibitory effects on EGFR revealed moderate inhibition at micromolar levels, indicating that the compound could serve as a lead for developing selective EGFR inhibitors .

- Comparative Analysis : Comparative studies with structurally similar compounds have shown that modifications in substituents significantly influence biological activity. For example, analogs with different functional groups exhibited varied levels of anticancer efficacy and receptor binding affinities .

Q & A

Q. What are the recommended synthetic routes for 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by piperidine coupling. Green chemistry approaches using eco-friendly solvents (e.g., ethanol/water mixtures) and catalysts (e.g., palladium on carbon) can enhance yield and reduce environmental impact . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . For piperidine-carboxylic acid derivatives, carboxyl group protection (e.g., tert-butoxycarbonyl, Boc) may be required to prevent side reactions during cyclization .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions on the quinoline and piperidine rings .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., cyano at ~2200 cm, carboxylic acid O-H stretch at ~2500–3000 cm) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening should focus on:

- Cytotoxicity assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

SAR studies should systematically modify substituents and analyze bioactivity:

- Quinoline core : Vary methyl/cyano groups at positions 3 and 6 to assess steric/electronic effects .

- Piperidine-carboxylic acid : Replace with ester or amide derivatives to modulate solubility and target interactions .

- Benchmarking : Compare with analogs like 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (anti-inflammatory) or 6-fluoroquinolone derivatives (antibacterial) to identify critical pharmacophores .

Q. Example Structural Modifications and Bioactivity

Q. What computational strategies support the design of derivatives with enhanced pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase) .

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials .

- ADMET Prediction : Tools like SwissADME to forecast solubility, permeability, and metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate) to isolate substituent-specific effects .

Q. What methods assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : UV-Vis spectroscopy post-exposure to UV/visible light .

Methodological Notes

- Synthesis Optimization : Prioritize atom-economical reactions (e.g., Suzuki-Miyaura coupling for quinoline functionalization) .

- Data Reproducibility : Use internal controls (e.g., commercial kinase inhibitors) in bioassays to validate experimental conditions .

- Ethical Handling : Follow safety protocols for cyano-containing compounds, including fume hood use and toxicity screenings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.